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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431 Get Quote

For researchers and professionals in drug development and chemical synthesis, the precise

characterization of bifunctional building blocks is paramount for ensuring reaction success and

product purity. This guide provides a comparative analysis of the characterization data for 4-
oxobutyl acetate and two common alternatives: methyl 4-formylbenzoate and ethyl levulinate.

While comprehensive experimental spectral data for 4-oxobutyl acetate is not readily available

in public repositories, this guide compiles the existing experimental data and supplements it

with predicted spectral information to offer a valuable comparative resource. The alternatives,

methyl 4-formylbenzoate and ethyl levulinate, are well-characterized, commercially available

compounds, providing a solid baseline for comparison.

Data Presentation
The following tables summarize the key characterization data for 4-oxobutyl acetate and its

alternatives.

Table 1: Physical and Molecular Properties
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Property 4-Oxobutyl Acetate
Methyl 4-
Formylbenzoate

Ethyl Levulinate

Molecular Formula C₆H₁₀O₃ C₉H₈O₃ C₇H₁₂O₃

Molecular Weight 130.14 g/mol 164.16 g/mol 144.17 g/mol

CAS Number 6564-95-0[1] 1571-08-0 539-88-8

Boiling Point 59-60 °C @ 1 Torr[2] 258-260 °C 206 °C

Density 1.061 g/cm³[2] ~1.19 g/cm³ 1.012 g/cm³

Table 2: Spectroscopic Data

Technique 4-Oxobutyl Acetate
Methyl 4-
Formylbenzoate

Ethyl Levulinate

¹H NMR (CDCl₃, ppm)

Predicted: δ 9.78 (t,

1H), 4.10 (t, 2H), 2.55

(dt, 2H), 2.05 (s, 3H),

1.95 (p, 2H)

δ 10.12 (s, 1H), 8.19

(d, 2H), 7.96 (d, 2H),

3.96 (s, 3H)

δ 4.13 (q, 2H), 2.77 (t,

2H), 2.57 (t, 2H), 2.20

(s, 3H), 1.25 (t, 3H)

¹³C NMR (CDCl₃,

ppm)

δ 201.8, 171.0, 63.5,

40.7, 20.9, 19.9[1]

δ 191.6, 166.1, 138.8,

134.8, 130.1, 129.8,

52.6

δ 206.8, 172.6, 60.4,

37.9, 29.8, 27.9, 14.2

IR (cm⁻¹)

Predicted: ~2950 (C-

H), ~2720 (Aldehyde

C-H), ~1735 (Ester

C=O), ~1725

(Aldehyde C=O),

~1240 (C-O)

~3000 (Ar C-H),

~2850, 2750

(Aldehyde C-H),

~1725 (Ester C=O),

~1700 (Aldehyde

C=O), ~1600 (Ar

C=C), ~1280 (C-O)

~2980 (C-H), ~1735

(Ester C=O), ~1715

(Ketone C=O), ~1220

(C-O)

Mass Spectrum (m/z)
Predicted: 130 (M+),

87, 70, 43

164 (M+), 133, 105,

77, 51

144 (M+), 115, 99, 71,

43

Note: Predicted data is generated based on standard spectroscopic principles and may differ

from experimental results.
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Experimental Protocols
The following are generalized experimental protocols for the characterization techniques

mentioned above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 300, 400, or 500 MHz spectrometer. The sample (~5-10 mg for ¹H, 20-50 mg for

¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane

(TMS) as an internal standard (δ 0.00). Chemical shifts are reported in parts per million (ppm)

relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the liquid sample is placed between two salt

plates (e.g., NaCl or KBr) to form a thin film. For solid samples, a KBr pellet or a Nujol mull is

prepared. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the absorption bands

are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with

an electron ionization (EI) source. A small amount of the sample is introduced into the

instrument, where it is vaporized and ionized. The resulting fragments are separated based on

their mass-to-charge ratio (m/z), and the relative abundance of each fragment is plotted to

generate the mass spectrum.

Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the characterization of

4-oxobutyl acetate and its alternatives.
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General Characterization Workflow for an Organic Compound
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Caption: General workflow for the synthesis, purification, and characterization of an organic

compound.
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Reactivity of a Bifunctional Aldehyde-Ester
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Caption: Illustrative reaction pathways for a bifunctional molecule containing aldehyde and

ester groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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